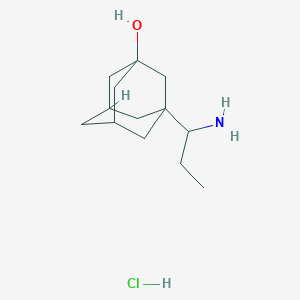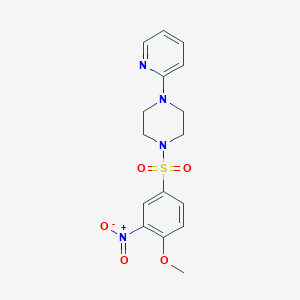![molecular formula C15H13ClO3 B2490391 Methyl 3-[(2-chlorophenoxy)methyl]benzoate CAS No. 834913-10-9](/img/structure/B2490391.png)
Methyl 3-[(2-chlorophenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties for “Methyl 3-[(2-chlorophenoxy)methyl]benzoate” are not provided in the sources .Scientific Research Applications
Synthesis and Properties
Efficient Synthesis for Corrosion Inhibition
Methyl 3-[(2-chlorophenoxy)methyl]benzoate has been synthesized as a corrosion inhibitor for mild steel in acidic environments. The synthesis involved a two-step process using sodium hydroxide solution and anhydrous methanol or ethanol. These compounds showed good inhibition effects in a 1 M HCl solution, protecting the steel surface through adsorption (Arrousse et al., 2021).
Photophysical Properties
The photophysical properties of derivatives of methyl salicylate, closely related to methyl 3-[(2-chlorophenoxy)methyl]benzoate, were studied. These derivatives exhibited unique absorption and emission spectra, which could be significant in the field of synthetic organic chemistry (Yoon et al., 2019).
Structural and Electronic Properties
A study focused on the structural and electronic properties of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, a compound structurally similar to methyl 3-[(2-chlorophenoxy)methyl]benzoate. This involved examining wave functional properties, electronic properties, and reactive sites in different solvents, offering insights into the behavior of such compounds in various environments (Julie et al., 2021).
Acaricidal Properties
The compound methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, which shares similarities with methyl 3-[(2-chlorophenoxy)methyl]benzoate, was studied for its acaricidal properties. This research could guide the development of related compounds for pest control applications (Kimura & Hourai, 2005).
Applications in Organic Synthesis
Catalytic Reactions
Studies have shown the use of similar compounds in catalytic reactions, such as the trifluoromethylation of aromatics. These processes are important in developing pharmaceuticals and functional materials (Mejía & Togni, 2012).
Synthesis of Schiff Base Derivatives
Derivatives similar to methyl 3-[(2-chlorophenoxy)methyl]benzoate were used in the synthesis of Schiff base derivatives, which are significant in creating materials with specific mesomorphic properties (Alamro et al., 2021).
Crystal Engineering Applications
The compound methyl 2-(carbazol-9-yl)benzoate, which is structurally related, has been used in crystal engineering studies to induce phase transitions in high-Z′ structures. This could have implications for designing materials with specific crystallographic properties (Johnstone et al., 2010).
Determination of Preservatives in Cosmetics
Methyl benzoate, closely related to the chemical , was identified and quantified in cosmetics using ultra-performance liquid chromatography, indicating the potential use of methyl 3-[(2-chlorophenoxy)methyl]benzoate in similar analytical applications (Wu et al., 2008).
Mechanism of Action
properties
IUPAC Name |
methyl 3-[(2-chlorophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHOZOZPMJWMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-chlorophenoxy)methyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

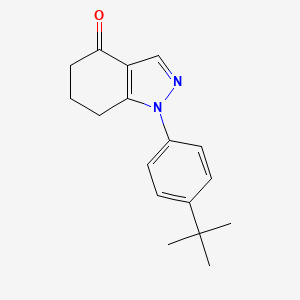
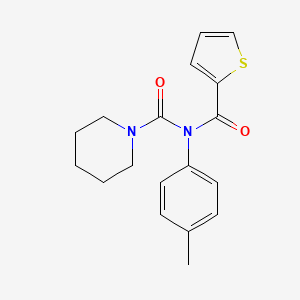
![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)
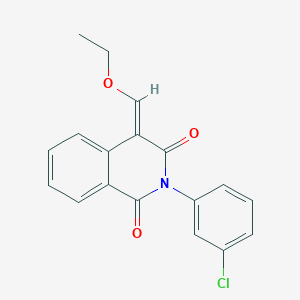


![4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2490317.png)
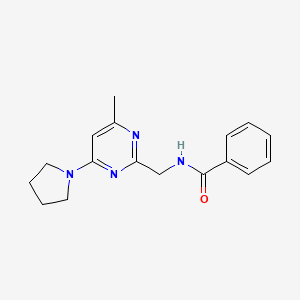
![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2490320.png)
![2-hydroxy-8-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2490322.png)

